Vicenin-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

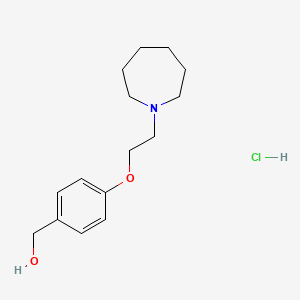

La vicénine-1 est un glycoside de flavonoïde naturel, plus précisément une C-glycosylflavone, que l'on trouve dans diverses plantes telles que Dendrobium officinale et Flickingeria fimbriata . Elle est connue pour ses diverses activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses .

Mécanisme D'action

Target of Action

Vicenin-1, a C-glycosylflavone, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.

Biochemical Pathways

The inhibition of ACE by this compound impacts the RAS pathway, leading to a decrease in angiotensin II levels. This results in vasodilation and a reduction in blood volume, ultimately lowering blood pressure. Additionally, this compound has been suggested to have potential anti-inflammatory properties, possibly impacting pathways related to inflammation .

Pharmacokinetics

After oral administration of this compound, the maximum concentration (Cmax) in the plasma was found to be 7.039 μg/mL, achieved at a time (Tmax) of 2 hours . The compound was found in higher concentrations in the liver and lungs . Approximately 24.2% of the administered dose was excreted via urinary excretion . The first-pass metabolism, poor solubility, and presence of a reducing sugar moiety in this compound may decrease its bioavailability .

Result of Action

The primary result of this compound’s action is the inhibition of ACE, leading to a decrease in blood pressure. Its potential anti-inflammatory properties could also contribute to its therapeutic effects . Moreover, this compound has been reported to have potent antioxidant and radioprotectant activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the growth environment, harvesting time, and growing years of the plant from which this compound is extracted can affect the compound’s concentration and, consequently, its efficacy . Furthermore, the compound’s stability and efficacy can be affected by the conditions under which it is stored .

Analyse Biochimique

Biochemical Properties

Vicenin-1 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the notable interactions is with angiotensin-converting enzyme (ACE), where this compound exhibits inhibitory activity with an IC50 value of 52.50 μM . This interaction involves the formation of chelate complexes within the active center of ACE, leading to its inhibition. Additionally, this compound has been shown to interact with human serum albumin (HSA), forming a bimolecular complex that affects the protein’s structure and function .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to inhibit the epithelial-mesenchymal transition (EMT) in lung adenocarcinoma cells by deactivating the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways . This inhibition results in reduced cell migration and invasion, highlighting its potential as an anti-metastatic agent. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound’s interaction with ACE involves the generation of chelate complexes within the enzyme’s active center, resulting in its inhibition . Additionally, this compound’s ability to inhibit the TGF-β1-induced EMT in lung adenocarcinoma cells is mediated through the deactivation of the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways . These molecular interactions underline the compound’s diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits stability and maintains its biological activity over extended periods. For example, after oral administration of 60 mg/kg of this compound in rats, the compound’s half-life (t1/2) was found to be 11.60 hours . This stability is crucial for its potential therapeutic applications. Additionally, long-term studies have indicated that this compound can exert sustained effects on cellular function, including its antioxidant and anti-inflammatory properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rats, a single oral dose of 60 mg/kg of this compound resulted in a maximum concentration (Cmax) of 7.039 μg/mL in plasma . Higher doses have been associated with increased biological activity, but also with potential toxic or adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized in the liver, where it undergoes biotransformation to produce metabolites that retain biological activity . The compound’s interaction with metabolic enzymes influences metabolic flux and metabolite levels, contributing to its overall pharmacokinetic profile. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. After administration, this compound is distributed to various tissues, with the highest concentrations observed in the liver and lungs The compound’s transport involves specific binding proteins and transporters that facilitate its movement across cellular membranes

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La vicénine-1 peut être synthétisée par des méthodes d'extraction solide-liquide. Par exemple, elle a été extraite de graines de fenugrec en utilisant la chromatographie liquide haute performance (CLHP) avec une colonne C18 et une phase mobile composée d'eau et d'acétonitrile . Le processus d'extraction implique une extraction solide-liquide par TulsiconVRADS-400, suivie d'une séparation chromatographique .

Méthodes de production industrielle : La production industrielle de vicénine-1 implique généralement une extraction à grande échelle à partir de sources végétales. Le processus comprend le séchage et la mise en poudre de la matière végétale, suivie d'une extraction avec des solvants tels que le méthanol à des températures contrôlées . Le composé extrait est ensuite purifié en utilisant des méthodes de CLHP pour atteindre des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : La vicénine-1 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, la vicénine-1 6''-O-acétate est un dérivé formé par acétylation .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la vicénine-1 comprennent l'anhydride acétique pour l'acétylation et divers solvants tels que le méthanol et l'acétonitrile pour l'extraction et la purification .

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la vicénine-1, tels que la vicénine-1 6''-O-acétate .

4. Applications de la recherche scientifique

La vicénine-1 a une large gamme d'applications de recherche scientifique :

Médecine : Des recherches ont montré que la vicénine-1 possède des propriétés anticancéreuses, notamment en inhibant la transition épithélio-mésenchymateuse dans les cellules d'adénocarcinome pulmonaire.

5. Mécanisme d'action

La vicénine-1 exerce ses effets par le biais de divers mécanismes moléculaires :

Activité antioxydante : Elle élimine les radicaux libres et inhibe le stress oxydatif, protégeant les cellules des dommages.

Activité anti-inflammatoire : La vicénine-1 réduit la production de cytokines et de médiateurs pro-inflammatoires via la voie NF-κB.

Activité anticancéreuse : Elle inhibe la transition épithélio-mésenchymateuse induite par le TGF-β1 dans les cellules cancéreuses en désactivant les voies de signalisation TGF-β/Smad et PI3K/Akt/mTOR.

Protection contre les radiations : La vicénine-1 protège contre la peroxydation lipidique induite par les radiations en éliminant les radicaux libres.

Applications De Recherche Scientifique

Vicenin-1 has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

La vicénine-1 est similaire à d'autres C-glycosylflavones telles que la vicénine-2 et l'isovitexine . Elle est unique en raison de son motif de glycosylation spécifique et de ses puissantes activités biologiques :

Propriétés

Numéro CAS |

35927-38-9 |

|---|---|

Formule moléculaire |

C26H28O14 |

Poids moléculaire |

564.5 g/mol |

Nom IUPAC |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C26H28O14/c27-6-13-18(33)20(35)22(37)26(39-13)15-11(30)5-10(29)14-19(34)16(25-21(36)17(32)12(31)7-38-25)23(40-24(14)15)8-1-3-9(28)4-2-8/h1-5,12-13,17-18,20-22,25-33,35-37H,6-7H2/t12-,13-,17+,18-,20+,21-,22-,25?,26+/m1/s1 |

Clé InChI |

UBAKZDOAVQRDGB-DXNHUJMOSA-N |

SMILES |

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

SMILES isomérique |

C1[C@H]([C@@H]([C@H](C(O1)C2=C(OC3=C(C2=O)C(=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)C5=CC=C(C=C5)O)O)O)O |

SMILES canonique |

C1C(C(C(C(O1)C2=C(OC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)C5=CC=C(C=C5)O)O)O)O |

Origine du produit |

United States |

Q1: What is Vicenin-1 and where is it found?

A1: this compound is a flavonoid C-glycoside, a type of natural product found in various plant species. It's notably present in plants utilized in traditional medicine, such as Desmodium styracifolium, Trigonella foenum-graecum (fenugreek), and Microcos paniculata. [, , , ]

Q2: What are the known biological activities of this compound?

A2: this compound has demonstrated a range of promising biological activities in preclinical studies, including:

- Platelet aggregation inhibition: This suggests potential for preventing blood clots. []

- Antioxidant effects: this compound can neutralize harmful free radicals, potentially protecting cells from damage. [, ]

- Radioprotective properties: Studies indicate it may offer protection against radiation-induced damage. []

- Anti-inflammatory action: this compound has shown the ability to reduce inflammation in experimental models. [, ]

- Improvement of blood flow: It has demonstrated potential in improving blood circulation in models of stagnant blood flow. []

Q3: How is this compound typically extracted and quantified?

A3: Researchers employ various techniques for this compound extraction, including solid-liquid extraction using adsorbents like Tulsion® ADS-400. [] Quantification often relies on High-Performance Liquid Chromatography (HPLC) methods, often coupled with UV detection, for accurate measurement. [, , ] More advanced methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also utilized for increased sensitivity and selectivity in pharmacokinetic studies. []

Q4: Has the safety of this compound been evaluated?

A4: While preclinical studies suggest potential benefits, comprehensive safety data on this compound is limited. More research, including long-term studies, is needed to thoroughly assess its safety profile in humans.

Q5: Can you describe the chemical structure of this compound?

A7: this compound is a flavone C-glycoside. While the specific spectroscopic data may vary slightly between sources, its core structure consists of an apigenin backbone (a flavonoid) with a C-linked glucose moiety at the C-6 position and a C-linked xylose moiety at the C-8 position. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B3028776.png)

![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3028783.png)

![2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3028786.png)

![2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B3028789.png)